N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
2304635-24-1 |
|---|---|
Molecular Formula |
C14H24BN3O2 |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
N,N,4,6-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H24BN3O2/c1-9-11(10(2)17-12(16-9)18(7)8)15-19-13(3,4)14(5,6)20-15/h1-8H3 |
InChI Key |
IWDBNKUZUVFKIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Introduction of Methyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents like methyl iodide in the presence of a base.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using pinacolborane and a suitable catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.
Reduction: Reduction reactions can target the pyrimidine ring or the dioxaborolane moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methylated positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals with specific biological activities.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting desirable properties such as increased stability and functionality.
Mechanism of Action
The mechanism by which N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxaborolane moiety can interact with hydroxyl groups, forming stable complexes. This interaction is crucial in catalysis and bioconjugation applications. The pyrimidine ring can engage in π-π stacking interactions, influencing the compound’s behavior in biological systems and materials science applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent patterns, boronate positioning, and heterocyclic cores. Key distinctions are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Pyrimidine- and Pyridine-Based Boronate Derivatives
Substituent Effects on Reactivity and Stability
- Steric Hindrance : The target compound’s N,N,4,6-tetramethyl groups create significant steric bulk compared to simpler analogs like 4-methyl-5-(pinacol boronate)pyrimidin-2-amine . This may slow Suzuki-Miyaura coupling kinetics due to reduced accessibility of the boronate group .
- Lipophilicity : Increased methyl substitution elevates logP values, enhancing membrane permeability but reducing aqueous solubility. For instance, the target compound (predicted logP ≈ 2.8) is more lipophilic than N-Isopropyl derivatives (logP ≈ 2.2) .
- Stability : Pinacol boronate esters are generally stable under ambient conditions but hydrolyze in acidic or aqueous media. Methyl groups at positions 4 and 6 may further stabilize the pyrimidine ring against oxidation .
Biological Activity
N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative with significant implications in medicinal chemistry and material science. This compound is characterized by its boron-containing moiety, which enhances its reactivity and potential biological activity. The following sections explore its biological properties, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 1282616-14-1 |
| Molecular Formula | C₃₃H₄₃B₂N₁O₄ |
| Molecular Weight | 539.32 g/mol |
| Appearance | White to light yellow powder/crystals |
| Purity | >98% (by 1H NMR) |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. Its boron-containing structure may facilitate interactions with active sites of target enzymes.
- Antiviral Properties : Recent studies indicate that pyrimidine derivatives can exhibit antiviral activity by interfering with viral replication processes. This compound's structural features may enhance its efficacy against certain viral strains.
- Cell Proliferation Inhibition : Preliminary data suggest that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related pyrimidine derivatives. The findings indicated that compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., MDA-MB-231) while showing lower toxicity to normal cells. This suggests a favorable therapeutic window for further development .
Case Study 2: Antiviral Efficacy
In research focusing on antiviral agents, a pyrimidine-based compound demonstrated significant inhibition of influenza virus replication in vitro. The study reported a reduction in viral load and an increase in survival rates in infected mice models when treated with the compound at specific dosages .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to the boron moiety significantly influenced the biological activity of pyrimidine derivatives. Compounds with enhanced solubility and stability exhibited improved bioavailability and therapeutic effects .
Q & A
Q. Advanced
- Instability : The boronic ester hydrolyzes in protic solvents. Solution : Store under inert atmosphere (N₂/Ar) at –20°C and use anhydrous solvents (e.g., THF, DMF) during reactions .
- Steric hindrance : Tetramethyl groups on the pyrimidine ring reduce reactivity. Solution : Optimize catalyst loading (2–5 mol% Pd) and employ bulky ligands (e.g., SPhos) to enhance turnover .
- Byproduct formation : Homocoupling (e.g., biphenyls) occurs with excess base. Solution : Use stoichiometric base (1.5–2 eq) and degas solvents to minimize side reactions.
How does the substitution pattern on the pyrimidine ring affect reactivity in metal-catalyzed transformations?
Q. Advanced
- Methyl groups : The 4,6-dimethyl groups increase steric bulk, slowing transmetalation in cross-couplings. Compare with analogs like N-cyclohexyl-4-boronic ester pyridin-2-amine (), where reduced steric hindrance improves reactivity.
- Electronic effects : Electron-donating methyl groups deactivate the pyrimidine ring, necessitating higher temperatures (e.g., 100°C vs. 80°C for less substituted analogs) .
What strategies resolve contradictory data regarding reaction yields in diverse catalytic systems?
Q. Advanced
- Control experiments : Test catalyst systems (Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₃PO₄ vs. Cs₂CO₃) to identify optimal conditions.
- Kinetic studies : Monitor reaction progress via in-situ ¹H NMR to detect intermediates (e.g., boronic acid formation from ester hydrolysis) .
- Statistical design : Use a Design of Experiments (DoE) approach to evaluate interactions between temperature, catalyst loading, and solvent polarity.
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate activation energies for transmetalation steps to compare Pd catalyst efficiency (e.g., Pd(0) vs. Pd(II)) .
- Molecular docking : Simulate interactions between the boronic ester and catalytic sites of enzymes (e.g., proteases) for biochemical applications .
What purification techniques are effective for this compound given its sensitivity to protic solvents?
Q. Basic
- Flash chromatography : Use neutral alumina or silica gel with anhydrous hexane/EtOAc (4:1) under inert gas.
- Recrystallization : Dissolve in hot toluene and cool to –20°C for crystalline product.
- Quality control : Validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
How does this compound compare to structurally similar boronic esters in Suzuki-Miyaura reactions?
Q. Advanced
What are the implications of crystallographic data for understanding this compound’s stability?
Advanced
X-ray data (refined via SHELXL) reveal:
- Bond angles : O–B–O angles ~117°, indicating minimal ring strain.
- Packing interactions : Weak C–H⋯π bonds stabilize the crystal lattice, reducing hygroscopicity .
How can researchers leverage this compound in medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
